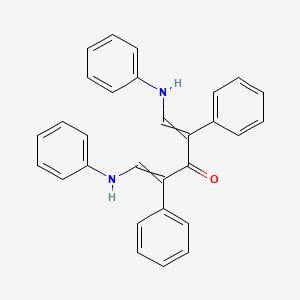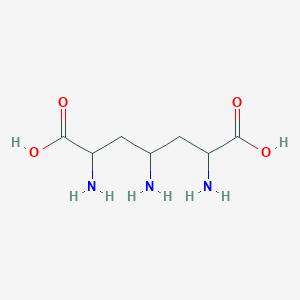
2,4,6-Triaminoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminoheptanedioic acid is an organic compound with the molecular formula C7H15N3O4. It is a derivative of heptanedioic acid, characterized by the presence of three amino groups at the 2nd, 4th, and 6th positions on the heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminoheptanedioic acid typically involves the multi-step reaction of heptanedioic acid derivatives with suitable amination reagents. One common method includes the protection of carboxyl groups followed by selective amination at the desired positions. The reaction conditions often require controlled temperatures and pH to ensure the selective introduction of amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triaminoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2,4,6-Triaminoheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triaminoheptanedioic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4,6-Triaminoheptanedioic acid include other amino acid derivatives such as:
- 2,4-Diaminoheptanedioic acid
- 2,6-Diaminoheptanedioic acid
- 2,4,6-Triaminopimelic acid
Uniqueness
What sets this compound apart is the presence of three amino groups at specific positions, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
48065-37-8 |
|---|---|
Fórmula molecular |
C7H15N3O4 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2,4,6-triaminoheptanedioic acid |
InChI |
InChI=1S/C7H15N3O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,8-10H2,(H,11,12)(H,13,14) |
Clave InChI |
DYDIAQYPMYZMDR-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC(C(=O)O)N)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


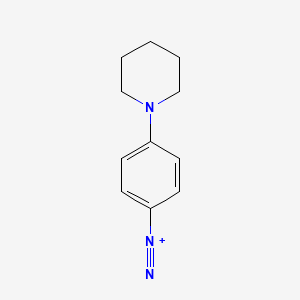
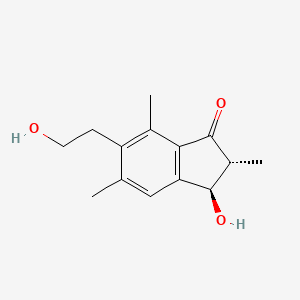

![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
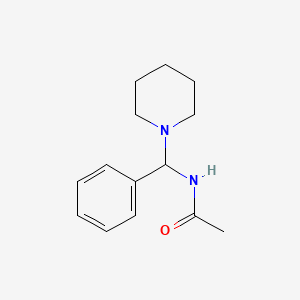
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)


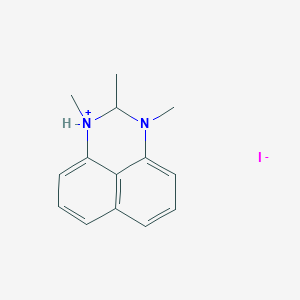
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
